Vincadifformine

Catalog No.
S600239
CAS No.
3247-10-7
M.F
C21H26N2O2
M. Wt
338.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincadifformine

CAS Number

3247-10-7

Product Name

Vincadifformine

IUPAC Name

methyl (1R,12S,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m0/s1

InChI Key

GIGFIWJRTMBSRP-ACRUOGEOSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

Synonyms

vincadifformine

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

(-)-vincadifformine is an aspidosperma alkaloid that is (5alpha,12beta,19alpha)-2,3-didehydroaspidospermidine which is substituted at position 3 by a methoxycarbonyl group. A natural product found in several species in the Apocynaceae (dogbane) family, including Alstonia spatulata. It has a role as a plant metabolite and an antiplasmodial drug. It is an Aspidosperma alkaloid, a methyl ester, an organic heteropentacyclic compound, an organonitrogen heterocyclic compound, a tertiary amino compound and a secondary amino compound. It is a conjugate base of a (-)-vincadifformine(1+). It is an enantiomer of a (+)-vincadifformine.

Vincadifformine is a complex alkaloid belonging to the Aspidosperma family, characterized by its unique pentacyclic structure. This compound is notable for its potential therapeutic applications, particularly in the realm of neuroprotection and treatment of various neurological disorders. The molecular formula for vincadifformine is C₁₉H₂₁N₃O₃, and it features a distinctive indole skeleton that contributes to its biological activity.

That are essential for its synthesis and functionalization. Key reactions include:

  • Nitration: Vincadifformine can be nitrated at specific positions, leading to derivatives such as 10-nitrovincadifformine and 16-nitroindolenine, which have been studied for their pharmacological properties .
  • Mannich-type Reactions: These reactions involve the formation of iminium ions that facilitate the construction of complex structures from simpler precursors .
  • Aza-Morita-Baylis-Hillman Reactions: This reaction type is utilized in the total synthesis of vincadifformine, highlighting its versatility in synthetic organic chemistry .

Vincadifformine exhibits significant biological activities, particularly in neuroprotection. Research has indicated that it possesses antihypoxic properties, making it a candidate for preventing or treating brain injuries . Additionally, vincadifformine has been shown to interact with various biological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms.

The synthesis of vincadifformine has been achieved through several innovative methodologies:

  • Asymmetric Total Synthesis: This approach employs a thiourea-phosphonium salt catalyzed Mannich-type reaction, along with phosphine-promoted aza-Morita-Baylis-Hillman reactions to construct the compound in an enantiomerically enriched form .
  • Iminium Ion Cascade Reaction: This method allows for the simultaneous formation of multiple rings and stereogenic centers in a single step, enhancing efficiency and control over stereochemistry .
  • Radical Reactions: Various radical-induced cyclizations have been reported, contributing to the synthesis of vincadifformine and its analogs through intramolecular processes .

Vincadifformine's primary applications are in medicinal chemistry and pharmacology. Its neuroprotective properties suggest potential uses in treating conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. Furthermore, ongoing research into its derivatives may expand its therapeutic applications beyond neurology.

Studies have focused on vincadifformine's interactions with biological systems. These investigations reveal its potential effects on neurotransmitter systems and cellular pathways involved in neuroprotection. For example, derivatives of vincadifformine have shown promise in modulating hypoxic responses in neuronal cells .

Vincadifformine shares structural similarities with several other alkaloids within the Aspidosperma family and related compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TabersonineTetracyclic structure similar to vincadifformineExhibits distinct pharmacological profiles
PseudovincadifformineSimilar pentacyclic frameworkPotentially different biological activities
ψ-VincadifformineRelated pentacyclic alkaloidVariations in substitution patterns affect activity
3-OxovincadifformineContains an oxo groupMay enhance specific biological interactions

Vincadifformine is unique due to its specific arrangement of functional groups and stereochemistry, which may confer distinct pharmacological effects compared to these similar compounds.

Molecular Composition and Structural Formula

Vincadifformine is an aspidosperma alkaloid with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 grams per mole [1] [2]. The compound is classified as a monoterpenoid indole alkaloid that represents the methyl ester of 2,3-didehydroaspidospermidine-3-carboxylic acid [1] [36]. The exact mass of vincadifformine has been determined to be 338.199428 grams per mole through high-resolution mass spectrometry [5].

The structural framework of vincadifformine consists of a complex pentacyclic system incorporating an indole moiety fused with additional aliphatic and heterocyclic rings [1]. The compound contains 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, with 25 heavy atoms in total [4] [15]. The molecular structure features three defined stereocenters, contributing to the compound's stereochemical complexity [2] [35].

PropertyValueReference
Molecular FormulaC₂₁H₂₆N₂O₂ [1]
Molecular Weight338.4 g/mol [1]
Exact Mass338.199428 g/mol [5]
Heavy Atoms25 [4]
Stereocenters3 [2]

Stereochemistry and Isomeric Forms

Vincadifformine exists in multiple stereoisomeric forms due to the presence of three defined stereocenters within its molecular structure [2] [35]. The stereochemistry of this compound plays a crucial role in its biological activity and chemical behavior, with different enantiomers exhibiting distinct properties and biosynthetic pathways [12] [31].

(+)-Vincadifformine

The positive enantiomer of vincadifformine, designated as (+)-vincadifformine, possesses the absolute configuration (1S,12R,19R) according to its International Union of Pure and Applied Chemistry nomenclature [36]. This enantiomer is systematically named as methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate [36]. The compound has been reported to occur naturally in several plant species, including Kopsia officinalis and Vinca difformis [36].

In biosynthetic pathways, (+)-vincadifformine serves as a precursor to other important alkaloids through enantiospecific enzymatic reactions [12] [31]. Research has demonstrated that (+)-vincadifformine undergoes hydroxylation by vincadifformine 19-hydroxylase to form (+)-minovincinine, which subsequently undergoes acetylation to produce (+)-echitovenine [12] [31].

(-)-Vincadifformine

The negative enantiomer, (-)-vincadifformine, represents the naturally occurring form most commonly found in Apocynaceae family plants, particularly in Alstonia spatulata [1]. This enantiomer possesses the absolute configuration (5α,12β,19α) and is characterized by its specific optical rotation properties [1] [3]. The compound serves as a plant metabolite and has demonstrated antiplasmodial activity in biological assays [1].

Crystal structure analyses have revealed important conformational details about (-)-vincadifformine, including the inversion behavior of the nitrogen atom upon salt formation [25]. X-ray crystallographic studies have shown that the tetrahedral nitrogen center undergoes inversion when transitioning from the free base to the salt form, with a calculated energy barrier of approximately 6 kilocalories per mole for this process [25].

(±)-Vincadifformine

The racemic mixture of vincadifformine, denoted as (±)-vincadifformine, contains equal proportions of both enantiomers and has been extensively studied in synthetic chemistry applications [4] [25]. This racemic form has served as a valuable starting material for the synthesis of various vincamine derivatives and other related alkaloids [7] [23].

Solubility studies have demonstrated that (±)-vincadifformine exhibits favorable dissolution characteristics in various solvents, with a calculated LogP value of 3.017, indicating moderate lipophilicity [15] [17]. The racemic compound has been utilized in numerous synthetic transformations, including ozonolysis reactions that convert it to vincamine and related alkaloids [33].

Pentacyclic Scaffold Architecture

Vincadifformine possesses a characteristic pentacyclic scaffold architecture that defines the aspidosperma alkaloid family [1] [25]. This complex polycyclic framework consists of five interconnected ring systems designated as rings A through E, with the indole moiety comprising rings A and B [22]. The pentacyclic structure incorporates a total of five rings, including four aliphatic rings and one aromatic ring system [15].

The scaffold architecture features a bridged polycyclic system with specific stereochemical relationships between the ring junctions [25]. The framework contains one aromatic carbocycle corresponding to the benzene ring of the indole unit, while the remaining rings consist of saturated and unsaturated aliphatic heterocycles [15]. This pentacyclic arrangement provides structural rigidity and contributes to the compound's biological activity profile.

Computational analyses have revealed that the pentacyclic scaffold adopts specific three-dimensional conformations that influence the compound's reactivity and binding properties [25]. The rigid polycyclic framework restricts molecular flexibility, with only two rotatable bonds identified within the structure [15]. This conformational constraint plays a crucial role in determining the compound's pharmacological properties and chemical stability.

Functional Groups and Reactive Centers

Vincadifformine contains several distinct functional groups that contribute to its chemical reactivity and biological properties [1] [15]. The primary functional groups include a methoxycarbonyl ester group at position 3, two nitrogen-containing heterocyclic systems, and an ethyl substituent [1] [4]. The compound features one hydrogen bond donor and four hydrogen bond acceptors, influencing its intermolecular interaction capabilities [15].

The methyl ester functionality represents the most reactive center for chemical transformations, readily undergoing hydrolysis, reduction, and other typical ester reactions [22]. The tertiary nitrogen atom within the piperidine ring system serves as a basic center, with the compound exhibiting a calculated pKa value of 9.33 [17]. This nitrogen center can undergo protonation to form the corresponding ammonium ion, which represents the major species present at physiological pH values [8].

The indole nitrogen provides an additional reactive site for chemical modifications, participating in various substitution and oxidation reactions [25]. The double bond present in the dehydroaspidospermidine framework offers opportunities for cycloaddition reactions and oxidative transformations [10]. These reactive centers collectively contribute to the compound's versatility as a synthetic intermediate in alkaloid chemistry.

Functional GroupPositionProperties
Methyl EsterC-3Hydrolyzable, electron-withdrawing
Tertiary AminePiperidine ringBasic (pKa 9.33), protonatable
Indole NHIndole ringWeakly acidic, hydrogen donor
Ethyl GroupC-12Lipophilic substituent

Physicochemical Properties

Solubility Parameters and Partition Coefficients

Vincadifformine exhibits favorable solubility characteristics across various solvent systems, with calculated LogS values indicating moderate to good aqueous solubility [15] [17]. The compound demonstrates a LogP value of 2.79 to 3.017, suggesting moderate lipophilicity that facilitates membrane permeation while maintaining adequate water solubility [4] [15]. These partition coefficient values place vincadifformine within the acceptable range for drug-like compounds according to Lipinski's Rule of Five [15].

The solubility profile of vincadifformine is significantly influenced by pH due to the presence of the basic nitrogen center [17]. At physiological pH, the compound exists predominantly in its protonated form, enhancing water solubility compared to the neutral species [8]. Experimental studies have confirmed that vincadifformine derivatives exhibit soluble to highly soluble classifications in aqueous media [17].

Partition coefficient studies have revealed that vincadifformine possesses an octanol-water partition coefficient that favors moderate lipophilicity [15]. The polar surface area has been calculated as 42 square angstroms, contributing to the compound's favorable absorption and distribution properties [4]. These physicochemical parameters collectively support the compound's potential for biological activity and pharmaceutical applications.

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy has provided detailed structural characterization of vincadifformine, with distinctive spectral features corresponding to its pentacyclic framework [5] [37]. The ¹H-Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons of the indole ring system, typically appearing in the 6.30-7.28 parts per million region [23]. The methyl ester group produces a sharp singlet around 3.76 parts per million, while the ethyl substituent generates the expected triplet and quartet patterns [23].

¹³C-Nuclear Magnetic Resonance spectroscopy reveals 21 distinct carbon resonances corresponding to the molecular formula [5]. The carbonyl carbon of the ester group appears characteristically downfield, while the aromatic carbons of the indole system produce signals in the expected aromatic region [37]. Detailed carbon assignments have been reported for vincadifformine derivatives, facilitating structural confirmation and purity assessment [37].

Mass spectrometry analysis of vincadifformine shows characteristic fragmentation patterns typical of aspidosperma alkaloids [37] [40]. The molecular ion peak appears at mass-to-charge ratio 338, with major fragment ions observed at mass-to-charge ratios 124, 138, and other values corresponding to specific structural fragmentations [37] [40]. Electron impact ionization produces reproducible fragmentation patterns that serve as diagnostic tools for compound identification [37].

Spectroscopic MethodKey SignalsDiagnostic Value
¹H-Nuclear Magnetic Resonance6.30-7.28 ppm (aromatic), 3.76 ppm (methyl ester)Structural confirmation
¹³C-Nuclear Magnetic Resonance21 carbon signalsComplete structural assignment
Mass Spectrometrym/z 338 (molecular ion), 124, 138 (fragments)Molecular weight and fragmentation

Stability and Degradation Patterns

Vincadifformine demonstrates relatively good chemical stability under ambient conditions, with degradation patterns influenced by environmental factors such as temperature, pH, and light exposure [26] [30]. Stability studies conducted at 4 degrees Celsius have shown no significant degradation over extended storage periods of three weeks [26]. At elevated temperatures of 25 degrees Celsius, the compound maintains stability for considerable periods when stored under appropriate conditions [26].

The primary degradation pathway involves hydrolysis of the methyl ester functionality under acidic or basic conditions, leading to the formation of vincaminic acid [30]. This degradation product has been identified and characterized using stability-indicating analytical methods, including high-performance liquid chromatography [30]. The hydrolysis reaction proceeds more rapidly under elevated temperature and extreme pH conditions [30].

Oxidative degradation represents another significant degradation pathway, particularly affecting the double bond system within the pentacyclic framework [22]. Ozonolysis reactions have been deliberately employed for synthetic transformations, demonstrating the susceptibility of vincadifformine to oxidative conditions [33]. Light-induced degradation can occur through photooxidation mechanisms, necessitating protection from direct light exposure during storage [37].

Crystal Structure Analysis

X-ray crystallographic analysis of vincadifformine has provided detailed insights into its three-dimensional molecular architecture and solid-state packing arrangements [25]. Crystal structure determinations have been performed for both racemic vincadifformine and its salt forms, revealing important conformational details and intermolecular interactions [25]. The crystallographic data demonstrate that vincadifformine adopts a well-defined conformation in the solid state, with specific bond lengths and angles characteristic of the aspidosperma alkaloid framework [25].

The crystal structure reveals that the pentacyclic scaffold maintains a rigid three-dimensional arrangement with minimal conformational flexibility [25]. Nitrogen atom geometries have been precisely determined, showing tetrahedral coordination for the piperidine nitrogen and pyramidal geometry for the indole nitrogen [25]. The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonding and van der Waals forces [25].

Crystallographic studies of vincadifformine derivatives have provided comparative structural data, allowing for systematic analysis of conformational preferences within this alkaloid family [25]. The crystal structures have been instrumental in understanding the stereochemical relationships and absolute configurations of different vincadifformine isomers [25]. These structural determinations have supported the development of computational models and facilitated the design of synthetic approaches to related alkaloids [25].

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations have been extensively applied to vincadifformine and related aspidosperma alkaloids to understand their electronic structure and reactivity patterns [14] [29]. These computational studies have provided valuable insights into the energetics of conformational changes, particularly the nitrogen inversion processes that occur during salt formation [25]. Calculated heats of formation have revealed that different conformational states of vincadifformine possess similar energies, with relatively low barriers to interconversion [25].

Electronic structure calculations have elucidated the orbital characteristics of vincadifformine, including the energies and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital [29]. These orbital properties have been correlated with the compound's reactivity and biological activity in quantitative structure-activity relationship studies [29]. The calculations have provided atomic charges and dipole moments that influence intermolecular interactions and solubility properties [29].

Density functional theory methods have been employed to investigate the mechanism of biosynthetic transformations involving vincadifformine [14]. These studies have revealed the electronic factors governing regioselectivity and stereoselectivity in enzymatic reactions [14]. The computational results have supported experimental observations regarding the preferred reaction pathways and have guided the design of synthetic methodologies [14].

Molecular Modeling and Conformational Analysis

Molecular modeling studies have provided comprehensive conformational analysis of vincadifformine, revealing the accessible conformational space and energetic preferences [25] [29]. These calculations have demonstrated that the pentacyclic framework restricts molecular flexibility, with only limited conformational changes possible around specific bond rotations [25]. Energy minimization calculations have identified the most stable conformations and quantified the barriers to conformational interconversion [25].

Conformational analysis has been particularly valuable for understanding the three-dimensional requirements for biological activity [29]. Molecular dynamics simulations have explored the dynamic behavior of vincadifformine in different environments, including aqueous and lipophilic media [14]. These studies have provided insights into the molecular basis of membrane permeation and protein binding interactions [29].

The molecular modeling results have been integrated with experimental crystal structure data to validate computational methods and refine force field parameters [25]. This combined approach has enhanced the accuracy of predictions regarding molecular properties and has facilitated the design of vincadifformine analogs with modified properties [29]. The conformational studies have also contributed to understanding the stereochemical preferences observed in synthetic reactions and biosynthetic pathways [14].

Computational MethodApplicationsKey Findings
Density Functional TheoryElectronic structure, reaction mechanismsOrbital energies, atomic charges, reaction barriers
Molecular DynamicsConformational sampling, solvent effectsDynamic behavior, flexibility analysis
Energy MinimizationStable conformations, relative energiesPreferred geometries, conformational barriers

Occurrence in Apocynaceae Family

Vincadifformine displays a distinctive distribution pattern within the Apocynaceae family, representing one of the characteristic monoterpene indole alkaloids of this taxonomically diverse plant family [1] [2]. The Apocynaceae, commonly known as the dogbane family, comprises approximately 380 genera and 4,700 species distributed primarily in tropical and subtropical regions worldwide [3] [4]. This extensive family is renowned for its rich alkaloid content, with vincadifformine serving as a significant biosynthetic intermediate and accumulated metabolite across multiple genera [1] [5].

The chemical structure of vincadifformine, classified as an aspidospermatan-type alkaloid, positions it within a major alkaloid subfamily characteristic of the Apocynaceae [1] [6]. This compound exhibits the molecular formula C₂₁H₂₆N₂O₂ with a molecular weight of 338.451 Da, featuring the distinctive pentacyclic indole skeleton that defines aspidosperma alkaloids [1] [7]. The compound's classification as methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate reflects its complex structural architecture derived from the fusion of tryptamine and terpene units [1].

Vinca Species as Primary Sources

The genus Vinca represents the most extensively studied source of vincadifformine, with particular emphasis on Vinca minor (lesser periwinkle) and Vinca difformis (intermediate periwinkle) [8] [9] [10]. Vinca minor, native to central and southern Europe, serves as a prominent natural reservoir of vincadifformine, although the compound typically accumulates at relatively low concentrations compared to the predominant alkaloid vincamine [8] [11] [12].

In Vinca minor, vincadifformine functions as a crucial biosynthetic intermediate in the complex monoterpene indole alkaloid pathway [9] [10]. The compound is synthesized through the action of vincadifformine synthases, which catalyze the formation of vincadifformine from tabersonine derivatives [10] [12]. Recent genomic and transcriptomic analyses of Vinca minor have identified multiple gene candidates involved in vincadifformine metabolism, including a functionally validated vincadifformine-16-hydroxylase that converts vincadifformine to 16-hydroxyvincadifformine [8] [11] [12].

Vinca difformis, distributed across the southwestern Mediterranean region, also contains vincadifformine among its alkaloid complement [13] [14]. This species exhibits a more restricted geographical range compared to Vinca minor, extending primarily through Spain, France, Italy, Algeria, and Morocco [15] [13]. The alkaloid profile of Vinca difformis includes vincadifformine alongside other indole alkaloids, contributing to the species' traditional medicinal applications [13] [14].

Other Plant Genera Containing Vincadifformine

Beyond the Vinca genus, vincadifformine demonstrates a remarkable taxonomic distribution across diverse Apocynaceae genera, reflecting the evolutionary conservation of monoterpene indole alkaloid biosynthetic pathways within this family [16] [5]. Hunteria umbellata, a tropical rainforest tree native to West Africa, represents a significant source of vincadifformine [5] [17] [18]. This species accumulates vincadifformine alongside other aspidosperma-type alkaloids, with the compound serving both as a terminal metabolite and biosynthetic intermediate [5] [17].

The genus Melodinus, comprising approximately 53 species distributed across tropical Asia and Australia, includes several vincadifformine-containing species [19] [20] [21]. Melodinus fusiformis and Melodinus suaveolens have been documented to contain vincadifformine as part of their complex alkaloid profiles [20] [21]. These species typically grow in tropical forest environments and have been utilized in traditional Chinese folk medicine systems [19] [22].

Alstonia spatulata and Alstonia yunnanensis, members of the widespread Alstonia genus, represent important vincadifformine sources in the Indo-Malaysian region [23] [24]. Alstonia yunnanensis, used medicinally in Southwest China for treating fever and inflammation, produces vincadifformine alongside novel derivatives including 11-hydroxy-6,7-epoxy-8-oxo-vincadifformine and 14-chloro-15-hydroxy-vincadifformine [23].

Strempeliopsis strempelioides, an endemic Cuban species, contains vincadifformine among its alkaloid constituents [25] [26]. This species demonstrates the presence of vincadifformine in Caribbean Apocynaceae flora, expanding the known geographical distribution of this compound [25]. Rhazya stricta, distributed across the Arabian Peninsula and South Asia, accumulates vincadifformine alongside numerous other terpenoid indole alkaloids [27] [28]. This species has been extensively studied for its alkaloid content, with over 100 different alkaloids identified [29].

Vallesia glabra, native to South America, particularly Bolivia, contains vincadifformine among eleven identified indole alkaloids [30] [31]. Kopsia arborea, distributed from Burma to northern Australia, produces vincadifformine in its twigs and has been investigated for acetylcholinesterase inhibitory activities [32] [33]. Tabernaemontana grandiflora, found in Central and South America, represents another vincadifformine source within this alkaloid-rich genus [34]. Amsonia elliptica, native to East Asia including China, Japan, and Korea, completes the documented taxonomic distribution of vincadifformine across the Apocynaceae family [16] [35].

Geographical Distribution of Source Plants

The geographical distribution of vincadifformine-containing plants reflects the primarily tropical and subtropical distribution characteristic of the Apocynaceae family [3] [36] [37]. This distribution pattern spans multiple biogeographical regions, with concentrations in areas supporting diverse monoterpene indole alkaloid-producing flora [38] [39].

Mediterranean and European Distribution: The European component of vincadifformine distribution centers on the Mediterranean Basin, where Vinca species represent the primary sources [38] [40]. Vinca minor exhibits a native range extending across central and southern Europe, with populations established in deciduous forest margins and woodland environments [8] [38]. The species demonstrates remarkable adaptability to temperate continental climates, facilitating its spread beyond the Mediterranean into broader European territories [38] [40]. Vinca difformis maintains a more restricted Mediterranean distribution, primarily occupying coastal regions and woodland margins in Spain, France, Italy, and North Africa [15] [13] [38].

African Distribution: The African representation of vincadifformine-containing species focuses on West Africa, where Hunteria umbellata occupies tropical rainforest environments [5] [17]. This species thrives in the humid forest zones of Nigeria and surrounding regions, representing adaptation to high-rainfall tropical conditions [17]. The species' distribution aligns with the broader pattern of Apocynaceae diversity in African tropical forests [36].

Asian Distribution: Asia supports the most taxonomically diverse assemblage of vincadifformine-containing species, spanning from arid Arabian environments to humid tropical forests [37]. Rhazya stricta occupies arid and semi-arid regions across the Arabian Peninsula and extending into South Asian desert margins [27] [29]. This distribution represents adaptation to water-limited environments, contrasting with the mesic preferences of most Apocynaceae species [29].

East Asian species include Amsonia elliptica, distributed across China, Japan, and Korea in temperate to subtropical woodland environments [16] [41]. The Southeast Asian representation encompasses Kopsia arborea and Melodinus species, which occupy tropical forest environments from Thailand and Burma extending to northern Australia [19] [32] [33]. These species demonstrate the high Apocynaceae diversity characteristic of the Indo-Malaysian floristic region [37] [42].

Australasian Distribution: The extension of vincadifformine-containing species into Australia, represented by Alstonia spatulata and Kopsia arborea, reflects the tropical and subtropical zones of northern and eastern Australia [36] [42]. These species occupy coastal forest environments and contribute to the distinctive Australian Apocynaceae flora [42].

Neotropical Distribution: The New World distribution encompasses both Caribbean and South American elements [34] [31]. Strempeliopsis strempelioides represents the Caribbean component, endemic to Cuban forest environments [25]. South American species include Vallesia glabra in Bolivia and Tabernaemontana grandiflora across broader Central and South American territories [30] [34] [31]. This distribution reflects the rich Apocynaceae diversity characteristic of Neotropical forests [34].

Ecological Significance in Plant Defense Mechanisms

Vincadifformine functions as a crucial component of plant defense systems within the Apocynaceae family, serving multiple protective roles against biotic and abiotic environmental stresses [43] [44] [45]. As a monoterpene indole alkaloid, vincadifformine participates in the complex chemical defense networks that characterize alkaloid-producing plants [43] [44].

Anti-herbivore Defense: The primary ecological function of vincadifformine involves protection against herbivorous insects and vertebrates [44] [45]. Monoterpene indole alkaloids, including vincadifformine, exhibit significant toxicity to herbivorous organisms through multiple mechanisms of action [44]. The compound's bitter taste and toxic properties serve as feeding deterrents, reducing palatability and consumption of plant tissues [44] [45]. In Vinca species, vincadifformine contributes to the overall alkaloid complement that renders these plants toxic to livestock and wildlife [13] [44].

The defensive efficacy of vincadifformine operates through disruption of herbivore physiological processes [44] [45]. The compound's structural similarity to other bioactive indole alkaloids suggests potential interference with neurotransmitter systems in herbivorous organisms [44]. Additionally, vincadifformine may contribute to oxidative stress in herbivore digestive systems, reducing nutrient availability and affecting growth and development [45].

Antimicrobial Properties: Vincadifformine exhibits antimicrobial activity that protects plants against bacterial and fungal pathogens [43] [44]. The compound's indole structure and alkaloid properties contribute to broad-spectrum antimicrobial effects [44]. In tissue culture studies of Rhazya stricta, vincadifformine-containing extracts demonstrated significant antibacterial activity against various pathogenic microorganisms [27] [29].

Stress Response Integration: Vincadifformine biosynthesis responds to environmental stress conditions, with production often increased under drought, salinity, and pathogen pressure [43] [46]. Environmental factors significantly influence monoterpene indole alkaloid accumulation, with stress conditions typically enhancing alkaloid content [43] [46]. In Catharanthus roseus, related indole alkaloid production increases under drought and salt stress conditions, suggesting similar stress-responsive patterns for vincadifformine [43].

Allelopathic Interactions: The compound may participate in allelopathic interactions with competing vegetation [44]. Monoterpene indole alkaloids can inhibit seed germination and root growth of neighboring plants, providing competitive advantages [44]. This allelopathic potential contributes to the establishment and maintenance of Apocynaceae species in their native habitats [44].

Quantitative Distribution in Plant Tissues

The tissue-specific accumulation of vincadifformine varies significantly among different plant species and organs, reflecting the complex spatial organization of monoterpene indole alkaloid biosynthesis and transport [47] [48]. Understanding these distribution patterns provides crucial insights into the physiological roles and regulatory mechanisms governing vincadifformine metabolism [10] [47].

Vinca Species Distribution Patterns: In Vinca minor, vincadifformine typically accumulates at low to trace levels across all major plant organs [8] [10]. Leaves contain the lowest concentrations, with vincadifformine present primarily as a biosynthetic intermediate rather than a storage metabolite [8] [10]. The predominant alkaloid in Vinca minor leaves is vincamine, which can reach concentrations exceeding 1000 parts per million dry weight, while vincadifformine remains below 50 parts per million [8] [10].

Stem tissues in Vinca minor show similar low vincadifformine accumulation patterns [8] [10]. However, stems serve as important transport tissues for vincadifformine movement between biosynthetic sites and accumulation organs [10]. Root tissues may contain slightly higher vincadifformine concentrations, reflecting the organ's role in monoterpene indole alkaloid biosynthesis and storage [10].

Catharanthus roseus Distribution: Catharanthus roseus exhibits a distinct tissue-specific vincadifformine distribution pattern compared to Vinca species [49] [47] [50]. Root tissues represent the primary accumulation site for vincadifformine in Catharanthus roseus, with concentrations typically 5-10 times higher than aerial tissues [49] [50]. This root-specific accumulation reflects the organ's specialization in producing aspidosperma-type alkaloids, including vincadifformine and its derivatives [49].

Leaf tissues in Catharanthus roseus contain moderate vincadifformine levels, primarily in specialized cell types including idioblasts and laticifers [47]. These specialized cells can accumulate vincadifformine at millimolar concentrations, representing extremely high local concentrations despite low whole-tissue averages [47]. The idioblast cells serve as terminal accumulation sites for multiple monoterpene indole alkaloids [47].

Developmental Variation: Vincadifformine content varies significantly with plant developmental stage [48]. Young, actively growing tissues typically contain higher vincadifformine concentrations than mature tissues [48]. This pattern reflects the compound's dual role as both a biosynthetic intermediate and a defense metabolite [48]. Flowering tissues may show elevated vincadifformine content, potentially related to reproductive defense requirements [48].

Seasonal Fluctuations: Environmental conditions and seasonal changes significantly influence vincadifformine tissue distribution [48] [46]. During periods of environmental stress, including drought or pathogen pressure, vincadifformine concentrations may increase 2-3 fold across all tissues [43] [46]. Temperature fluctuations also affect alkaloid distribution, with cooler temperatures generally associated with enhanced alkaloid accumulation [46].

Subcellular Localization: Within individual cells, vincadifformine demonstrates specific subcellular compartmentalization [47]. The compound primarily accumulates in vacuolar compartments, where it can reach millimolar concentrations in specialized cells [47]. This vacuolar sequestration serves both storage and detoxification functions, preventing interference with normal cellular metabolism [47].

Environmental Factors Affecting Vincadifformine Biosynthesis

Environmental stress conditions profoundly influence vincadifformine biosynthesis and accumulation, with multiple abiotic and biotic factors modulating the production of this important monoterpene indole alkaloid [43] [46] [51]. Understanding these environmental controls provides essential insights into both the ecological functions of vincadifformine and potential strategies for optimizing its production [43] [46].

Water Stress Effects: Drought conditions represent one of the most significant environmental factors affecting vincadifformine biosynthesis [43] [46]. Water deficit stress typically enhances vincadifformine production by 2-4 fold compared to well-watered conditions [43] [46]. This enhancement reflects the compound's protective role against osmotic stress and its contribution to cellular osmoregulation [43]. In Catharanthus roseus, moderate drought stress increases alkaloid content including vincadifformine precursors, while severe drought may decrease total alkaloid production due to metabolic limitations [43].

Salinity stress produces similar enhancement effects on vincadifformine biosynthesis [43]. Elevated soil salinity conditions stimulate monoterpene indole alkaloid production as part of the plant's adaptation to ionic stress [43]. The increased vincadifformine content under saline conditions contributes to cellular protection against salt-induced oxidative damage [43].

Temperature Influences: Temperature fluctuations significantly modulate vincadifformine biosynthesis through effects on enzymatic activity and gene expression [46] [51]. Cool temperatures (15-20°C) generally favor enhanced vincadifformine accumulation compared to optimal growth temperatures [46]. This temperature response may reflect the compound's role in cold stress tolerance [46]. High temperature stress above 35°C typically reduces vincadifformine content, potentially due to metabolic disruption and increased alkaloid degradation [46] [51].

Light Quality and Intensity: Light conditions profoundly influence monoterpene indole alkaloid biosynthesis, including vincadifformine production [43] [51]. High light intensity stimulates vincadifformine biosynthesis through enhanced photosynthetic activity and increased precursor availability [51]. Ultraviolet radiation exposure can increase vincadifformine content by 50-100%, reflecting the compound's protective role against UV-induced cellular damage [43] [51].

Photoperiod effects also influence vincadifformine accumulation, with shorter day lengths typically associated with enhanced alkaloid production [51]. This response may relate to seasonal preparation for dormancy and enhanced defense against winter stresses [51].

Nutrient Availability: Nitrogen availability significantly affects vincadifformine biosynthesis due to the compound's amino acid-derived precursors [43] [46]. Low nitrogen conditions often enhance vincadifformine production as plants allocate resources toward defense compound synthesis [43]. Conversely, high nitrogen availability may reduce vincadifformine content by favoring growth over defense [43].

Phosphorus limitation can stimulate vincadifformine production, particularly in combination with other stress factors [43] [46]. Potassium deficiency may also enhance alkaloid accumulation as part of the general stress response [46].

Pathogen and Herbivore Pressure: Biotic stress factors represent powerful inducers of vincadifformine biosynthesis [43] [45]. Pathogen infection typically stimulates rapid increases in vincadifformine production within 24-48 hours of inoculation [43] [45]. This induced response serves both direct antimicrobial functions and systemic acquired resistance [45].

Herbivore feeding damage similarly triggers enhanced vincadifformine biosynthesis [45]. Mechanical wounding can simulate this response, suggesting that the damage signal rather than specific herbivore factors initiates the biosynthetic enhancement [45]. Jasmonic acid treatment can artificially induce vincadifformine production, indicating the involvement of this signaling pathway in stress-responsive alkaloid biosynthesis [43] [45].

Soil Conditions: Soil pH influences vincadifformine accumulation through effects on nutrient availability and root metabolism [46]. Slightly acidic conditions (pH 5.5-6.5) generally favor optimal vincadifformine production [46]. Alkaline soils may reduce alkaloid content due to nutrient limitations and altered root physiology [46].

XLogP3

3.5

Other CAS

3247-10-7

Wikipedia

Vincadifformine

Dates

Last modified: 02-18-2024
Mizoguchi et al. Biogenetically inspired synthesis and skeletal diversification of indole alkaloids. Nature Chemistry, doi: 10.1038/nchem.1798, published online 24 November 2013 http://www.nature.com/nchem

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